Bis(carboxymethyl) trithiocarbonate (CAS 6326-83-6) is a symmetrical, difunctional Reversible Addition-Fragmentation chain-Transfer (RAFT) agent. Its core structure features a trithiocarbonate group flanked by two carboxymethyl moieties, making it highly suitable for synthesizing telechelic (functional at both ends) polymers with controlled molecular weights and narrow polydispersities. [REFS-1, REFS-2] This dicarboxylic acid functionality imparts water solubility and enables its use in aqueous polymerization systems, a key procurement consideration for researchers developing hydrogels, biocompatible materials, and functional block copolymers. [REFS-3, REFS-4]
Substituting Bis(carboxymethyl) trithiocarbonate with other RAFT agents based on class alone (e.g., other trithiocarbonates or dithiobenzoates) can lead to process failure, particularly in aqueous media or with specific monomer families. The compound's symmetrical dicarboxylic structure is non-interchangeable with monofunctional agents when the goal is a telechelic polymer for block copolymer synthesis or chain extension. [1] Furthermore, its specific fragmentation behavior and solubility profile are distinct from other dicarboxylic RAFT agents like S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, affecting polymerization kinetics and control over challenging monomers. [2] For instance, its use with less-activated monomers like N-vinylpyrrolidone (NVP) has been shown to minimize side reactions, such as dimer formation, which can be a significant issue with xanthate-based agents often used for such monomers. [3] This makes Bis(carboxymethyl) trithiocarbonate a specific choice for high-purity applications where byproducts are intolerable.
In the RAFT polymerization of N-vinylpyrrolidone (NVP), a monomer for which control is notoriously difficult, Bis(carboxymethyl) trithiocarbonate demonstrates superior performance by minimizing byproduct formation compared to commonly used xanthate agents. A study reported that using this agent resulted in only ~0.3% dimer byproduct formation while producing well-defined poly(N-vinylpyrrolidone) oligomers with high purity (ca. 98%). [1] In contrast, xanthate-mediated NVP polymerization is frequently plagued by significant dimer formation and other side reactions. [REFS-1, REFS-2]
| Evidence Dimension | Dimer Byproduct Formation in NVP Polymerization |
| Target Compound Data | ~0.3% |
| Comparator Or Baseline | Xanthate RAFT agents (qualitatively reported as a significant issue) |
| Quantified Difference | Substantially lower byproduct formation, enabling higher purity polymer synthesis. |
| Conditions | RAFT polymerization of N-vinylpyrrolidone in 1,4-dioxane at 80°C, with pyridine added to prevent acid-catalyzed side reactions. |
For applications requiring high-purity PVP, such as biomedical surfactants or excipients, minimizing byproducts is critical and directly impacts material selection.
The symmetrical structure of Bis(carboxymethyl) trithiocarbonate allows for polymerization to proceed from both sides of the molecule, directly yielding polymers with a central trithiocarbonate group and two active ends (structure 8 in source). [1] This enables the synthesis of ABA triblock copolymers in a highly efficient two-step process: polymerization of monomer B, followed by chain extension with monomer A. For example, a poly(methyl acrylate) macro-chain transfer agent (Mn = 65,500, PDI = 1.06) prepared with a monofunctional trithiocarbonate showed no change upon addition of a second monomer, whereas a polymer prepared with a symmetrical trithiocarbonate readily chain-extended, demonstrating its difunctional utility. [1]
| Evidence Dimension | Chain Extension Capability for ABA Triblock Synthesis |
| Target Compound Data | Readily initiates polymerization from both ends, enabling two-step ABA block copolymer synthesis. |
| Comparator Or Baseline | Monofunctional trithiocarbonates (e.g., S-methyl S-(2-cyanoisopropyl) trithiocarbonate) |
| Quantified Difference | Qualitatively enables a more efficient synthesis route (2 steps for ABA) not possible with monofunctional agents. |
| Conditions | Sequential monomer addition in RAFT polymerization. |
This provides a more efficient and direct synthetic route to ABA triblock copolymers compared to methods requiring monofunctional agents, saving time and potentially improving final product purity.
This class of carboxyl-terminated trithiocarbonates demonstrates extremely high chain-transfer efficiency, enabling excellent control over the polymerization of more-activated monomers like alkyl acrylates and styrene. [1] For example, the polymerization of ethyl acrylate mediated by a structurally similar dicarboxylic trithiocarbonate yielded a polymer with a polydispersity index (PDI or Đ) of 1.08 at 93% conversion. Similarly, polymerization of acrylic acid in water resulted in a PDI of 1.15. [1] This level of control is comparable to or better than many other RAFT agents for these monomer classes.
| Evidence Dimension | Polydispersity Index (PDI or Đ) |
| Target Compound Data | PDI of 1.08 for poly(ethyl acrylate); 1.15 for poly(acrylic acid) |
| Comparator Or Baseline | Ideal living polymerization (PDI ≈ 1.0) |
| Quantified Difference | Achieves PDI values very close to ideal, indicating a high degree of control. |
| Conditions | Solution polymerization at 80 °C with AIBN initiator. |
Low polydispersity is a primary goal of controlled polymerization; achieving values near 1.1 indicates the final polymer properties will be highly uniform and predictable, a critical factor for high-performance materials.
Based on its ability to minimize dimer byproducts, this RAFT agent is the right choice for producing well-defined, homotelechelic PVP oligomers. [1] These high-purity materials can function as non-toxic, biocompatible surfactants for applications like stabilizing nanoparticle dispersions for drug delivery or creating specialty formulations where residual monomer and byproducts must be avoided. [1]
The symmetrical, difunctional nature of the compound provides a direct, two-step route to ABA triblock copolymers. [2] This makes it a preferred precursor for creating materials like thermoplastic elastomers (e.g., polystyrene-block-polyacrylate-block-polystyrene) or well-defined amphiphilic block copolymers for self-assembly applications, streamlining the synthesis process compared to multi-step approaches with monofunctional agents.
The dual carboxylic acid groups make this agent ideal for synthesizing polymers where terminal acid functionality is required for subsequent conjugation, surface anchoring, or creating pH-responsive materials. The resulting telechelic polymers can be directly used to functionalize nanoparticles or surfaces at both ends, or to build complex architectures like star polymers or polymer networks (hydrogels). [3]
Irritant